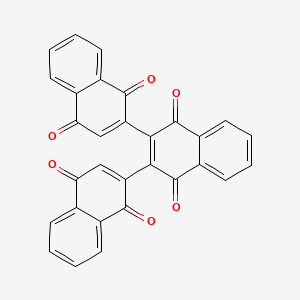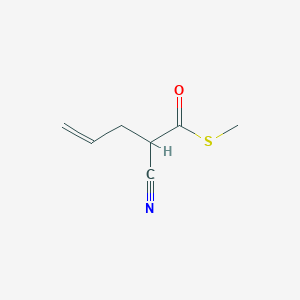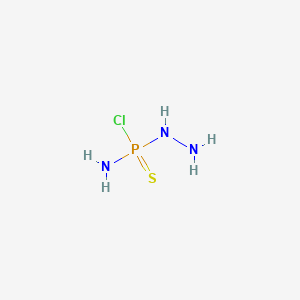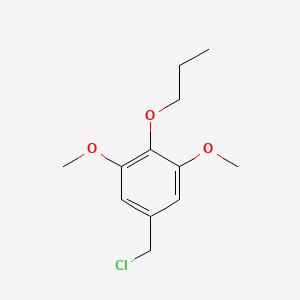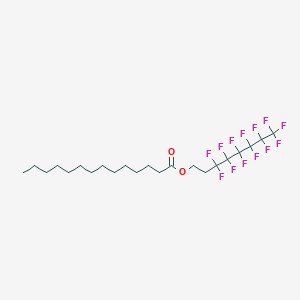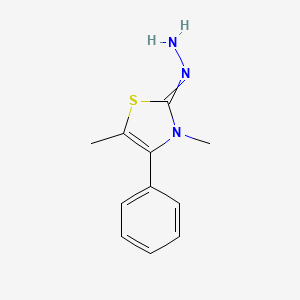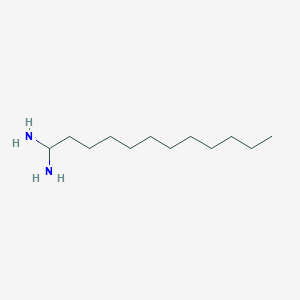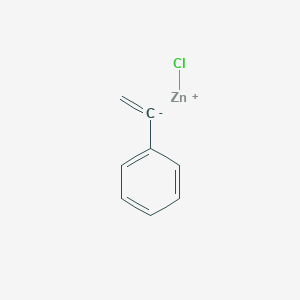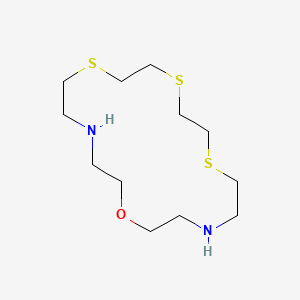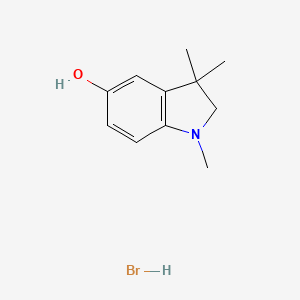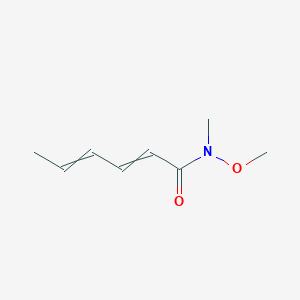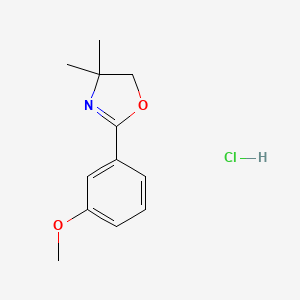![molecular formula C11H11NO2 B14285009 [5-(3-Methylpyridin-2-yl)furan-2-yl]methanol CAS No. 138349-14-1](/img/structure/B14285009.png)
[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol is a heterocyclic compound that features both a furan ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Methylpyridin-2-yl)furan-2-yl]methanol typically involves the reaction of 3-methylpyridine with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by the addition of the aldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield an aldehyde or carboxylic acid, while reduction can yield an alcohol or amine.
Applications De Recherche Scientifique
[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of [5-(3-Methylpyridin-2-yl)furan-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-(3-Methylpyridin-2-yl)furan-2-yl]carbaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
[5-(3-Methylpyridin-2-yl)furan-2-yl]amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
What sets [5-(3-Methylpyridin-2-yl)furan-2-yl]methanol apart is its unique combination of a furan ring and a pyridine ring with an alcohol group. This combination provides distinct reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
138349-14-1 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
[5-(3-methylpyridin-2-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H11NO2/c1-8-3-2-6-12-11(8)10-5-4-9(7-13)14-10/h2-6,13H,7H2,1H3 |
Clé InChI |
YOQIDPZPONFFKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C2=CC=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


